molecular formula C16H21NO2 B1210282 Dexpropranolol CAS No. 5051-22-9

Dexpropranolol

カタログ番号 B1210282
CAS番号: 5051-22-9
分子量: 259.34 g/mol
InChIキー: AQHHHDLHHXJYJD-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexpropranolol is a small molecule that belongs to the class of organic compounds known as naphthalenes . It is also known by other names such as (+)-1-Isopropylamino-3-(1-naphthyloxy)-2-propanol, (+)-Propranolol, ®-(+)-propranolol, 2R-Propranolol, D-Propranolol, and R(+)-Propanolol .


Synthesis Analysis

The synthesis of propranolol, which is structurally similar to dexpropranolol, has been reported in several studies . The synthesis of propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . In another study, propranolol was prepared using a flow process, paying attention to tackle the formation of the by-product tertiary amine, resulting from an additional ring opening of the starting epoxide .


Molecular Structure Analysis

The molecular formula of Dexpropranolol is C16H21NO2 . The average weight is 259.3434 and the monoisotopic weight is 259.157228921 .

科学的研究の応用

    Scientific Field: Psychiatry

    • Dexpropranolol has been used in the treatment of anxiety disorders . However, the quality of evidence for the efficacy of propranolol at present is insufficient to support the routine use of propranolol in the treatment of any of the anxiety disorders .

    Scientific Field: Cardiology

    • Dexpropranolol is used widely to target peripheral sites of the noradrenergic system to treat hypertension . However, the specific methods of application and the outcomes of this treatment are not detailed in the available sources.
    • Dexpropranolol is also used in the treatment of coronary artery disease . For patients with stable ischemic heart disease or acute coronary syndrome, the use of oral anticoagulant plus a P2Y12 inhibitor for no more than 12 months is recommended, followed by oral anticoagulation alone .
    • In the treatment of tachyarrhythmias, Dexpropranolol may increase the arrhythmogenic activities of certain drugs .

    Scientific Field: Neurology

    • Dexpropranolol has been used in the treatment of essential tremors . However, it has a poor effect on axial tremor symptoms, such as essential head tremor and voice tremor .

    Scientific Field: Performance Psychology

    • Dexpropranolol has been used in the treatment of performance anxiety . However, the specific methods of application and the outcomes of this treatment are not detailed in the available sources.

    Scientific Field: Endocrinology

    • Dexpropranolol is used in the treatment of thyrotoxicosis . Thyrotoxicosis is a condition characterized by the overproduction of thyroid hormone. Dexpropranolol helps to control the symptoms of this condition by blocking the effects of thyroid hormones on the body .

    Scientific Field: Dermatology

    • Dexpropranolol has been used in the treatment of capillary hemangiomas . Capillary hemangiomas are benign tumors that are made up of small blood vessels. Dexpropranolol helps to reduce the size of these tumors by blocking the growth of blood vessels .

    Scientific Field: Gastroenterology

    • Dexpropranolol has been used in the treatment of portal hypertension . Portal hypertension is a condition characterized by increased blood pressure within the portal venous system, which can lead to complications such as variceal bleeding. Dexpropranolol helps to reduce the portal pressure and thus prevent these complications .

    Scientific Field: Oncology

    • There is some evidence to suggest that Dexpropranolol may have potential applications in the treatment of certain types of cancer . However, this is still an area of ongoing research and the specific methods of application and outcomes are not yet fully understood .

特性

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045304
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpropranolol

CAS RN

5051-22-9, 13071-11-9
Record name (+)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5051-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpropranolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpropranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexpropranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexpropranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexpropranolol
Reactant of Route 3
Reactant of Route 3
Dexpropranolol
Reactant of Route 4
Reactant of Route 4
Dexpropranolol
Reactant of Route 5
Reactant of Route 5
Dexpropranolol
Reactant of Route 6
Reactant of Route 6
Dexpropranolol

Citations

For This Compound
219
Citations
AG Wilson, OG Brooke, HJ Lloyd, BF Robinson - Br Med J, 1969 - bmj.com
… of dexpropranolol (the dextro isomer of propranolol), practolol (ICI 50172), and saline. Dexpropranolol has … Saline and dexpropranolol had no significant effect on exercise time; racemic …
Number of citations: 73 www.bmj.com
JD Fitzgerald, JL Wale, M Austin - European Journal of Pharmacology, 1972 - Elsevier
The effects of cumulative iv doses of the β-blocking drrugs practonol, oxprenolol, sotalol, (±)-propanolol and dexpropranolol upon d P d t , left ventricular strain gauge measurements …
Number of citations: 68 www.sciencedirect.com
R Anderson, G Ramafi, AJ Theron - Biochemical pharmacology, 1996 - Elsevier
We have investigated the effects of the β-adrenoreceptor-blocking agent, propranolol (9–300 μM) on several pro-inflammatory activities of human neutrophils in vitro. Superoxide …
Number of citations: 46 www.sciencedirect.com
R Anderson - South African Medical Journal= Suid-afrikaanse …, 1979 - europepmc.org
Stimulation of normal and abnormal neutrophil motility in vitro by dexpropranolol, metoprolol and sotalol. - Abstract - Europe PMC … Stimulation of normal and abnormal …
Number of citations: 4 europepmc.org
A PLECH, M ZIELINSKI - 1972 - pascal-francis.inist.fr
Other title L'EFFET DU DEXPROPRANOLOL SUR LA REACTIVITE DU LIT VASCULAIRE DES PATTES POSTERIEURES DES RATS ALBINOS SOUMIS A UN REGIME ATHEROGENE …
Number of citations: 0 pascal-francis.inist.fr
PM Dawes, DC Faulkner - British Journal of Pharmacology, 1975 - ncbi.nlm.nih.gov
… All doses are expressed in terms of the salt with the exception of dexpropranolol. … fact that dexpropranolol is as potent as propranolol in blocking uptake of noradrenaline (Foo et al., 1968…
Number of citations: 21 www.ncbi.nlm.nih.gov
EH Herman, P Schein, O Taylor… - Proceedings of the …, 1970 - journals.sagepub.com
… to exert significantly more antiarrhythmic activity than dexpropranolol. In all instances, except … Heart rate was decreased 9-20% by dexpropranolol and 17-41 % by racemic propranolol. …
Number of citations: 8 journals.sagepub.com
SA Steenen, AJ Van Wijk… - Journal of …, 2016 - journals.sagepub.com
The effects of propranolol in the treatment of anxiety disorders have not been systematically evaluated previously. The aim was to conduct a systematic review and meta-analysis of …
Number of citations: 255 journals.sagepub.com
JD Fitzgerald, SR O'DONNELL - British Journal of …, 1971 - Wiley Online Library
4‐Hydroxypropranolol, a metabolite produced after oral administration of propranolol, has been shown to be a β‐adrenoceptor blocking drug. It is of similar potency to propranolol in …
Number of citations: 185 bpspubs.onlinelibrary.wiley.com
T Thai, CY Wang, CY Chang, JD Brown - Journal of Clinical Medicine, 2019 - mdpi.com
Concerns about the effects of propranolol on the central nervous system (CNS) in the infantile hemangioma (IH) population have been raised. We conducted a meta-analysis of the CNS …
Number of citations: 25 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。